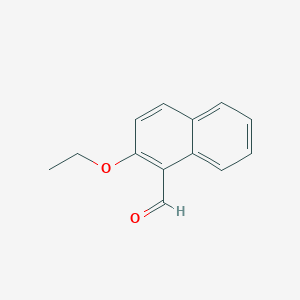

2-Ethoxy-1-naphthaldehyde

描述

属性

IUPAC Name |

2-ethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNKQTWVJHODOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075164 | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19523-57-0 | |

| Record name | 2-Ethoxy-1-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19523-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxynaphthalene-1-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019523570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19523-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxynaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The process involves similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency .

化学反应分析

Types of Reactions: 2-Ethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-ethoxy-1-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Oxidation: 2-Ethoxy-1-naphthoic acid.

Reduction: 2-Ethoxy-1-naphthalenemethanol.

Substitution: Various substituted naphthaldehydes depending on the nucleophile used

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Ethoxy-1-naphthaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the development of more complex molecules. For instance, it can be utilized in the synthesis of naphthoic acids and other derivatives, which are important in dye manufacturing and pharmaceutical applications .

Synthetic Methods

The synthesis of this compound typically involves the ethylation of 1-naphthaldehyde or similar precursors. A notable method includes dissolving 2-hydroxy-1-naphthaldehyde in ethanol and treating it with sodium bisulfate to facilitate the reaction, yielding high purity products suitable for industrial applications .

Pharmaceutical Applications

Drug Development

This compound has been investigated for its potential use in drug development. It has been shown to modify primary amine functionalized drugs, creating zwitterionic compounds with improved pharmacological properties. This modification enhances the solubility and bioavailability of certain drugs, making them more effective .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or antimicrobial agents, particularly against resistant strains of bacteria. The compound's ability to form imines with amines further enhances its utility in medicinal chemistry .

Material Science Applications

Fluorescent Probes

The compound is recognized for its fluorescent properties, making it useful as a fluorophore in various analytical applications. It can detect anions, cations, and neutral molecules through fluorescence quenching or enhancement mechanisms. This application is particularly relevant in environmental monitoring and biological assays .

Nanocomposite Development

Recent studies have explored the incorporation of this compound into nanocomposites for environmental remediation. For example, modified iron oxide nanoparticles utilizing this compound have shown effectiveness in adsorbing pollutants from aqueous solutions, demonstrating its potential in environmental applications .

Data Tables

Case Study 1: Drug Modification

A study demonstrated that when this compound was reacted with primary amine functionalized drugs, new zwitterionic compounds were formed. These compounds exhibited enhanced solubility and stability compared to their parent drugs, indicating potential for improved therapeutic efficacy.

Case Study 2: Environmental Remediation

In another investigation, a nanocomposite incorporating this compound was developed to remove dyes from wastewater. The results showed significant adsorption capacity, suggesting that this compound can play a vital role in developing sustainable solutions for water pollution.

作用机制

The mechanism of action of 2-Ethoxy-1-naphthaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity .

相似化合物的比较

9-Anthraldehyde

- Structure : 9-Anthraldehyde (anthracene-9-carbaldehyde) consists of an anthracene backbone with a formyl group at the 9-position. Its molecular formula is C₁₅H₁₀O , with a higher molecular weight (206.24 g/mol ) compared to 2-ethoxy-1-naphthaldehyde.

- Synthesis : Prepared via the Gattermann–Koch reaction using anthracene, hydrogen cyanide, and aluminum chloride in chlorobenzene . Unlike this compound, this method requires a solvent (e.g., o-dichlorobenzene) due to the low reactivity of polynuclear hydrocarbons .

1-Naphthaldehyde

- Structure : A simpler analog lacking the ethoxy substituent, with a formyl group directly attached to the naphthalene ring.

- Synthesis : Typically synthesized via the Reimer–Tiemann reaction or direct formylation of naphthalene. The absence of an ethoxy group simplifies its preparation compared to this compound.

Physical Properties Comparison

Key Observations :

- The ethoxy group in this compound increases its molecular weight and boiling point compared to 1-naphthaldehyde.

- 9-Anthraldehyde ’s anthracene backbone likely contributes to higher thermal stability, though specific data are absent in the provided evidence.

Toxicological and Environmental Profiles

- This compound: Limited toxicological data are available, though its flash point (169°C) suggests moderate flammability .

- 9-Anthraldehyde: No specific toxicity data are provided, but anthracene derivatives are generally associated with environmental persistence .

- 1-Naphthaldehyde : Classified as an irritant, with moderate aquatic toxicity .

生物活性

2-Ethoxy-1-naphthaldehyde (C13H12O2) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects, including antimicrobial, anticancer, and antioxidant activities.

This compound is characterized by its ethoxy group attached to the naphthalene ring, which influences its reactivity and biological properties. The compound can be synthesized through several methods, typically involving the reaction of 2-hydroxy-1-naphthoic acid with ethanol under acidic conditions to yield the aldehyde.

Chemical Structure:

- Molecular Formula: C13H12O2

- Molecular Weight: 204.24 g/mol

- CAS Number: 88099-81-6

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. For instance, studies have shown that derivatives of naphthalene compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Weak Inhibition |

| Candida albicans | Moderate Inhibition |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The compound was shown to significantly reduce cell viability in HepG2 liver cancer cells.

Mechanism of Action:

- ROS Generation: The compound increases intracellular ROS levels, leading to oxidative stress.

- Mitochondrial Dysfunction: Changes in mitochondrial membrane potential were observed, indicating mitochondrial damage.

- Cell Cycle Arrest: It was found to induce S-phase arrest in the cell cycle, preventing further proliferation.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibits antioxidant activity. This effect is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. The antioxidant capacity of this compound can be measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Case Studies

Several case studies highlight the biological effects of this compound:

-

Study on Anticancer Effects:

- Objective: To evaluate the effects on HepG2 liver cancer cells.

- Findings: Treatment with 10 µM of this compound resulted in a significant decrease in cell viability (up to 70% reduction) compared to control groups.

-

Antimicrobial Efficacy Study:

- Objective: To test the efficacy against pathogenic microorganisms.

- Results: The compound showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

常见问题

Q. What synthetic methodologies are commonly employed for 2-Ethoxy-1-naphthaldehyde, and what purification techniques are recommended?

this compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution of 1-naphthaldehyde derivatives. Etherification of 1-hydroxy-naphthaldehyde using ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions is a standard approach. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) is advised for purification. Purity validation should include HPLC (>95%) and spectral confirmation (¹H/¹³C NMR) .

Q. Which spectroscopic methods are critical for characterizing this compound, and what challenges exist in spectral interpretation?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ethoxy group (δ ~1.4 ppm for -CH₂CH₃) and aldehyde proton (δ ~10.2 ppm).

- Mass Spectrometry (EI-MS) : For molecular ion detection (m/z ~200).

Challenges arise due to signal overlap in aromatic regions and limited reference data for naphthaldehyde derivatives. Cross-validation with computational chemistry (e.g., DFT simulations) is recommended to resolve ambiguities .

Q. What experimental protocols are used for preliminary toxicity screening of this compound in animal models?

Acute toxicity studies should follow OECD Guideline 423, using rodents (e.g., Sprague-Dawley rats) with oral/dermal exposure routes. Endpoints include mortality, body weight changes, and systemic effects (respiratory, hepatic). Dose randomization and allocation concealment are critical to minimize bias (Table C-7, ). Data must adhere to inclusion criteria for species, exposure routes, and health outcomes (Table B-1, ).

Advanced Research Questions

Q. How can researchers address discrepancies in toxicological data for this compound across studies?

Contradictions often stem from variations in experimental design (e.g., dose regimens, species sensitivity). A systematic review approach is essential:

Q. What methodologies are effective in studying the environmental partitioning and degradation of this compound?

Environmental fate studies should evaluate:

- Partitioning : Measure log Kow (octanol-water coefficient) and solubility to predict bioaccumulation.

- Degradation : Use OECD 301B (ready biodegradability test) under aerobic conditions.

- Monitoring : Analyze air/water/sediment samples via GC-MS, referencing EPA Method 8270. Longitudinal studies must account for transformation products (e.g., naphthoic acids) .

Q. How can mechanistic insights into the metabolic pathways of this compound be obtained?

- In vitro assays : Use hepatic microsomes (human/rat) to identify phase I metabolites (e.g., demethylation products).

- Isotopic labeling : Track ¹³C-aldehyde groups to elucidate metabolic intermediates.

- Computational modeling : Apply CYP450 docking simulations to predict enzyme interactions. Retrospective cohort studies may link metabolites to long-term effects (e.g., hepatotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。